2-Cyano-4-(2,3-dimethylphenyl)phenol
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Overview
Description
2-Cyano-4-(2,3-dimethylphenyl)phenol is an organic compound with the molecular formula C15H13NO It is characterized by a cyano group (-CN) attached to a phenol ring, which is further substituted with a 2,3-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(2,3-dimethylphenyl)phenol typically involves the reaction of 2,3-dimethylphenylboronic acid with 4-bromo-2-cyanophenol under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation helps in achieving high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(2,3-dimethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-Cyano-4-(2,3-dimethylphenyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(2,3-dimethylphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The phenol group can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-4-phenylphenol: Lacks the 2,3-dimethyl substitution, resulting in different steric and electronic properties.
4-(2,3-Dimethylphenyl)phenol:
2-Cyano-4-(3-methylphenyl)phenol: Has a different substitution pattern, leading to variations in its chemical behavior and biological activity.
Uniqueness
2-Cyano-4-(2,3-dimethylphenyl)phenol is unique due to the presence of both the cyano and 2,3-dimethylphenyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound for various applications in research and industry, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-(2,3-dimethylphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10-4-3-5-14(11(10)2)12-6-7-15(17)13(8-12)9-16/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNJAJCOZAHBCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)O)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684648 |
Source
|
Record name | 4-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-73-2 |
Source
|
Record name | 4-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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